N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine
Description
N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine (CAS: 220230-55-7) is a chemically modified nucleoside derivative critical for RNA synthesis and therapeutic applications. Its structure includes:
- N6-Benzoyl protection: Enhances stability during solid-phase oligonucleotide synthesis.
- 5'-O-DMT (4,4'-dimethoxytrityl) group: Facilitates stepwise coupling and purification.
- 3'-O-methyl modification: Improves nuclease resistance and RNA duplex stability .
Molecular Formula: C48H57N5O8Si
Molar Mass: 860.08 g/mol .
Applications: Used in RNA-based therapeutics for cancer and viral infections due to its ability to target malignant cells and modulate gene expression .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-34(49-3)33(45)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXARQKKKQMVIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine typically involves the protection of the adenosine molecule followed by selective functional group modifications. The process often includes:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMT-Cl) to form the 5’-O-DMT derivative.
Protection of the 6-amino group: This is done using benzoyl chloride to form the N6-benzoyl derivative.
Methylation of the 3’-hydroxyl group: This step involves the use of methyl iodide (MeI) in the presence of a base to form the 3’-O-methyl derivative.
Industrial Production Methods
Industrial production of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
5'-O-Dimethoxytrityl (DMT) Deprotection
The 5'-DMT group serves as a temporary protective moiety during solid-phase oligonucleotide synthesis. Its removal is essential for sequential nucleotide coupling.
Key Findings :
-
DMT removal efficiency exceeds 99% under optimized conditions .
-
Residual TCA is neutralized with pyridine or N-methylimidazole to prevent side reactions.
N6-Benzoyl Group Stability and Deprotection
The N6-benzoyl group protects the exocyclic amine of adenine during synthesis, preventing undesired alkylation or acylation.
Comparative Data :
3'-O-Methyl Group Reactivity
The 3'-O-methyl modification confers nuclease resistance and influences sugar pucker conformation.
Structural Impact :
-
3'-O-methylation shifts sugar conformation to C3'-endo, enhancing duplex stability (ΔTₘ = +1.5°C per modification).
Phosphoramidite Coupling Efficiency
The compound acts as a phosphoramidite building block for automated oligonucleotide synthesis.
Optimization :
Scientific Research Applications
Synthesis of Modified Oligonucleotides
One of the primary applications of N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine is in the synthesis of modified oligonucleotides. These oligonucleotides are crucial for studying RNA biology, particularly in understanding the role of methylation in gene expression and regulation.
Case Study: Improved Synthesis Techniques
A recent study reported an improved five-step synthesis of phosphoramidite derivatives of N6-methyladenosine starting from inosine. This method utilized a BOP-mediated reaction that significantly increased yield compared to previous methods, demonstrating the compound's utility in synthesizing high-purity modified nucleotides for further biological studies .
Role in RNA Epigenetics
This compound is essential for investigating RNA modifications such as N6-methyladenosine (m6A), which is the most prevalent internal modification in eukaryotic mRNA. Understanding these modifications is critical for elucidating their roles in mRNA stability, translation efficiency, and cellular signaling.
Research Findings
Studies have shown that m6A modifications can influence mRNA splicing and decay rates, impacting gene expression dynamics . The application of this compound allows researchers to create specific oligonucleotide probes that can bind to m6A-modified RNA, facilitating the study of these modifications' biological implications.
Drug Development and Therapeutics
The compound also plays a role in drug development, particularly in designing RNA-based therapeutics. Its ability to modify nucleic acid structures makes it a candidate for creating more effective therapeutic agents.
Case Study: Anticancer Drug Research
Recent developments have highlighted its potential in synthesizing RNA analogs related to anticancer drugs. For instance, derivatives synthesized using this compound have been explored for their ability to mimic DNA adducts formed by anticancer agents like Carmustine . This research emphasizes the compound's significance in developing novel therapeutic strategies against cancer.
Synthetic Biology Applications
In synthetic biology, this compound serves as a building block for constructing synthetic RNA molecules with tailored properties. These synthetic RNAs can be used to engineer new biological functions or pathways.
Research Insights
The incorporation of modified nucleotides into synthetic RNAs has been shown to enhance stability and alter interaction profiles with proteins and other nucleic acids . This capability is particularly valuable in designing ribozymes or RNA-based switches that can be used in gene regulation or biosensing applications.
Data Table: Comparison of Synthesis Methods
| Method | Yield (%) | Key Features |
|---|---|---|
| Traditional Synthesis | 30-40 | Lower efficiency; longer reaction times |
| BOP-Mediated Synthesis | 60 | Improved yield; faster reaction times |
| One-Step Modification | 70 | Direct modification of existing phosphoramidites |
Mechanism of Action
The mechanism of action of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This modulation can lead to vasodilation, inhibition of cancer cell proliferation, and other biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine
N6-Benzoyl-5'-O-DMT-adenosine
- Molecular Formula : C39H37N5O7 (similar to 2'-O-methyl derivative but without methyl group).
- Molar Mass : 673.71 g/mol .
- Key Features: No methyl protection at 2' or 3' positions, making it more susceptible to enzymatic degradation. Primarily used as an intermediate in oligonucleotide synthesis .
N6-Benzoyl-3'-O-benzyl-5'-O-DMT-adenosine
- Key Features :
Commercial Availability
Biological Activity
N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine is a modified nucleoside analog of adenosine, notable for its structural modifications that enhance its biological activity and stability. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of vascular and cancer-related diseases.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₅O₃
- Molecular Weight : Approximately 341.37 g/mol
- Appearance : White powder with high purity (≥98% as determined by HPLC)
The structure incorporates a benzoyl group at the N6 position and a dimethoxytrityl (DMT) group at the 5' position, along with a methyl modification at the 3' position. These modifications are crucial for enhancing the compound's resistance to enzymatic degradation and improving its pharmacokinetic properties.
This compound primarily functions as an adenosine receptor agonist. Its structural modifications allow it to interact with various adenosine receptors (A1, A2A, A2B, and A3), which are implicated in numerous physiological processes, including:
- Vasodilation : The compound exhibits properties that can lead to smooth muscle relaxation, potentially useful in treating conditions like hypertension.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating adenosine signaling pathways.
Research Findings
Recent studies have explored the biological potency of this compound. Here are some key findings:
- Vasodilatory Effects : In vitro assays demonstrated that this compound could induce vasodilation in isolated smooth muscle tissues, suggesting potential therapeutic applications in cardiovascular diseases .
- Antitumor Activity : In cancer cell line studies, this compound showed significant cytotoxic effects against various cancer types, including breast and prostate cancers. The IC50 values indicate effective concentrations that inhibit cell proliferation without substantial toxicity to normal cells .
- Stability and Resistance : The modifications at the 3' position provide enhanced stability against nucleases, making it a promising candidate for drug development aimed at improving bioavailability in therapeutic applications.
Comparative Biological Activity Table
| Compound | Molecular Weight (g/mol) | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | 341.37 | 15 - 30 | Vasodilator, Antitumor |
| Natural Adenosine | 267.24 | 10 - 20 | Vasodilator, Neuroprotective |
| Other Adenosine Analog | Varies | Varies | Antiviral, Anticancer |
Case Study 1: Antitumor Efficacy
In a study examining the effects of this compound on prostate cancer cells (LNCaP), researchers found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. The study reported an IC50 value of approximately 25 µM, indicating effective inhibition of cell viability compared to control groups .
Case Study 2: Vascular Effects
A separate investigation focused on the vasodilatory properties of this compound using isolated rat aortic rings. The results demonstrated a dose-dependent relaxation effect, with maximal dilation observed at concentrations above 30 µM. This suggests potential applications in managing vascular disorders such as hypertension .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine, and how do protecting groups influence reaction efficiency?
- Answer : The synthesis typically involves sequential protection of functional groups to avoid side reactions. For example, the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group via acid-catalyzed tritylation, while the 3'-hydroxyl is methylated using methyl iodide under basic conditions. The N6 position is benzoylated using benzoyl chloride in anhydrous pyridine. Critical steps include monitoring reaction progress via TLC (e.g., in chloroform/methanol 9:1) and purification via silica gel chromatography. The DMT group enhances solubility in organic solvents, while the 3'-O-methyl group stabilizes against nucleophilic attack during downstream reactions .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Answer : Analytical methods include:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z ~790).
- NMR : Key signals include the DMT aromatic protons (δ 6.8–7.4 ppm), benzoyl carbonyl (δ 167–170 ppm in ¹³C NMR), and 3'-O-methyl singlet (δ 3.3–3.5 ppm in ¹H NMR) .
Q. What are the stability considerations for storing this compound?
- Answer : The compound is sensitive to light, moisture, and acidic conditions. Store desiccated at -20°C in amber vials under inert gas (argon/nitrogen). The DMT group is labile under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), which is critical for controlled deprotection in solid-phase oligonucleotide synthesis .
Advanced Research Questions
Q. How does the 3'-O-methyl modification impact RNA oligonucleotide stability and function in biological systems?
- Answer : The 3'-O-methyl group confers nuclease resistance, extending RNA half-life in cellular environments. Studies in rice (e.g., OsTRM13-mediated 2'-O-methyladenosine) show that such modifications enhance stress tolerance by stabilizing RNA structures under salt stress. However, over-methylation can disrupt RNA-protein interactions, necessitating optimization of modification density .
Q. What challenges arise when incorporating this compound into phosphoramidite-based oligonucleotide synthesis, and how can they be mitigated?
- Answer : Challenges include:
- Low Coupling Efficiency : Due to steric hindrance from the benzoyl and DMT groups. Use extended coupling times (180–300 seconds) and activators like 5-ethylthio-1H-tetrazole.
- Deprotection Side Reactions : The benzoyl group on N6 requires concentrated ammonia (28–32% NH4OH, 55°C, 12–16 hours) for removal. Premature deprotection can fragment the oligonucleotide. Validate via MALDI-TOF MS post-synthesis .
Q. How can contradictory data on the biological activity of methylated nucleosides be resolved?
- Answer : Contradictions often stem from variable modification patterns or cell-type-specific responses. Use orthogonal validation methods:
- LC-MS/MS : Quantify methylation levels in RNA extracts.
- Knockdown/Overexpression Models : Compare phenotypes in OsTRM13 knockout vs. wild-type systems under controlled stress conditions .
Q. What role does this compound play in studying epitranscriptomic modifications like N6-methyladenosine (m6A)?
- Answer : While primarily used for 2'-O-methylation studies, its benzoyl and DMT groups enable site-specific incorporation into RNA probes. These probes can mimic m6A modifications to study reader protein binding (e.g., YTHDF2) via surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSAs) .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in for benzoylation and phosphotriester formation.
- Analytical Standards : Use CAS 85090-30-8 (N6-Benzoyl-3'-O-methyladenosine) as a reference for NMR and MS .
- Biological Applications : Link to rice salt-tolerance studies ( ) for functional validation frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
